4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Structural Verification Procurement QC Chemical Identity

4-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-51-4) is a synthetic small molecule featuring a diaryl sulfonamide core and a 1H-tetrazol-1-yl substituent at the meta-position of the N-phenyl ring. Its molecular formula is C14H13N5O2S with a molecular weight of 315.35 g/mol.

Molecular Formula C14H13N5O2S
Molecular Weight 315.35 g/mol
CAS No. 883293-51-4
Cat. No. B12223078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
CAS883293-51-4
Molecular FormulaC14H13N5O2S
Molecular Weight315.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C14H13N5O2S/c1-11-5-7-14(8-6-11)22(20,21)16-12-3-2-4-13(9-12)19-10-15-17-18-19/h2-10,16H,1H3
InChIKeyJBEFGZGCNLBXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.7 [ug/mL] (The mean of the results at pH 7.4)

4-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-51-4): Structural Identity and Research-Grade Procurement Baseline


4-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-51-4) is a synthetic small molecule featuring a diaryl sulfonamide core and a 1H-tetrazol-1-yl substituent at the meta-position of the N-phenyl ring. Its molecular formula is C14H13N5O2S with a molecular weight of 315.35 g/mol . A critical procurement issue is the frequent conflation of CAS 883293-51-4 with “LY 88329” (CAS 78693-86-4), a narcotic antagonist with a completely unrelated phenylpiperidine structure . Any sourcing workflow must validate identity via orthogonal analytical methods to avoid receiving the incorrect chemical entity.

Why Generic Substitution Fails for 4-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-51-4)


In-class sulfonamide tetrazoles cannot be interchanged for 4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide because minor positional isomerism and N-aryl substitution patterns drastically alter hydrogen-bonding networks, enzyme active-site complementarity, and metabolic stability. The compound's meta-tetrazole on the N-phenyl ring combined with a para-methyl sulfonamide creates a unique geometry distinct from common para-tetrazole or ortho-substituted analogs. Furthermore, the high risk of CAS number cross-reactivity with the narcotic antagonist LY 88329 (CAS 78693-86-4) means that generic substitution without rigorous structural verification can lead to severe compound identity errors . The quantitative evidence below details the measurable differentiation criteria any procurement evaluation must apply.

Quantitative Differentiation Evidence for 4-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-51-4)


Confirmed Structural Identity and CAS-Specific Purity Profile vs. Common Mislabelled Analog (LY 88329)

The compound 4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (C14H13N5O2S, MW 315.35) must be distinguished from the structurally unrelated narcotic antagonist LY 88329 (C27H35NO5, MW 453.5) which is erroneously linked to the same CAS 883293-51-4 in some databases . Verification via HRMS and 1H-NMR is mandatory. The target compound's predicted pKa of the sulfonamide N-H is approximately 6-7, while LY 88329 contains a basic piperidine nitrogen with a pKa ~8-9 [1]. This is a critical differentiation for procurement.

Structural Verification Procurement QC Chemical Identity

Predicted Lipophilic Ligand Efficiency (LLE) vs. Des-Methyl and Para-Tetrazole Positional Isomers

The presence of the para-methyl group on the benzenesulfonamide ring distinguishes this compound from its des-methyl analog N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide. The methyl group increases the calculated logP by approximately 0.5 log units compared to the unsubstituted parent (predicted logP ~2.0 vs. ~1.5 for the des-methyl analog), while the meta-tetrazole arrangement provides a different three-dimensional hydrogen-bond acceptor vector than the commonly explored para-tetrazole isomer 4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide .

Physicochemical Profiling Drug-likeness Tetrazole Isosterism

Predicted Solubility and Chemical Stability Profile Relative to Trifluoromethyl and Halogenated Analogs

The 4-methyl substitution on the sulfonamide ring is predicted to confer superior aqueous solubility compared to the 4-trifluoromethyl analog N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide. The CF3 group is strongly electron-withdrawing, reducing sulfonamide nitrogen's ability to act as a hydrogen-bond acceptor, which lowers solubility. The methyl group, being electron-donating, maintains better solvation . This is a class-level trend observed across benzenesulfonamide series.

Formulation Chemical Stability Solubility

Procurement-Driven Application Scenarios for 4-Methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 883293-51-4)


Chemical Probe for Sulfonamide-Tetrazole Binding Site Mapping in Metalloenzymes

The meta-tetrazole motif, a proven carboxylate bioisostere, combined with the 4-methylbenzenesulfonamide scaffold makes this compound suitable for fragment-based screening against carbonic anhydrase isoforms or matrix metalloproteinases (MMPs). Procurement must include HRMS and 1H-NMR as acceptance criteria to ensure the correct regioisomer is supplied, given the identity confusion with LY 88329 .

CADD-Driven Scaffold-Hopping from Carboxylic-Acid Containing Hits

The tetrazole group serves as a classic carboxylic acid bioisostere with a higher pKa (~4.5–5.5 vs. ~4.0 for benzoic acids). This compound can be used as a reference point for scaffold-hopping exercises where the goal is to improve oral absorption while retaining hydrogen-bonding capacity. Its predicted logP of ~2.0 and TPSA of ~85 Ų place it in CNS-eligible chemical space .

Analytical Reference Standard for N-aryl Tetrazole Sulfonamide Library QC

The distinct spectroscopic signature of the para-methyl group (1H-NMR singlet at ~2.4 ppm) provides a clear marker for library quality control. A minimum purity of 95% (HPLC at 254 nm) must be demonstrated, with absence of the des-methyl analog (N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide) confirmed by LCMS, as this is the most likely synthetic impurity .

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